Sorbitan monooctadecanoate

Beschreibung

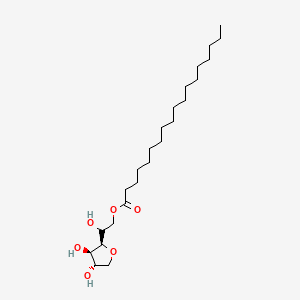

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-XWVZOOPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872695 | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 5093-91-4, 76169-00-1 | |

| Record name | Sorbitan monostearate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVZ4I0H58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-65 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Architecture and Structure Function Correlations of Sorbitan Monostearate

Sorbitan (B8754009) Core Dehydration States and Isomeric Forms Impacting Functionality

The synthesis of sorbitan monostearate begins with the dehydration of sorbitol, a sugar alcohol, which yields a mixture of cyclic ethers known as sorbitan. This dehydration process does not result in a single, uniform compound but rather a collection of isomeric forms. wikipedia.orgnih.gov The primary isomers include 1,4-anhydrosorbitol, which is the dominant form, along with 1,5-anhydrosorbitol and isosorbide (B1672297) (1,4:3,6-dianhydrosorbitol). wikipedia.orgnih.gov

The presence and relative abundance of these different isomers within the sorbitan core directly influence the final properties of the sorbitan monostearate molecule. The arrangement of the remaining hydroxyl groups on the cyclic ether ring affects the molecule's polarity, spatial configuration, and its ability to interact with other molecules at an interface. This isomeric complexity means that commercial sorbitan monostearate is a mixture of different molecular species, which contributes to its broad functionality as an emulsifier.

Influence of the Stearic Acid Moiety on Amphiphilic Character and Hydrophobicity

Sorbitan monostearate's defining characteristic as a surfactant is its amphiphilic nature, which arises from the combination of a hydrophilic sorbitan head and a hydrophobic stearic acid tail. shreechem.inatamanchemicals.com The stearic acid moiety, a long-chain saturated fatty acid (C18), is responsible for the lipophilic (oil-loving) properties of the molecule. shreechem.inatamanchemicals.com This long hydrocarbon chain allows the molecule to readily interact with and dissolve in nonpolar substances like oils and fats. atamanchemicals.com

The esterification of one of the hydroxyl groups on the sorbitan ring with stearic acid creates a molecule with distinct polar and non-polar regions. shreechem.in This dual character is fundamental to its function as an emulsifier, enabling it to position itself at the oil-water interface, reduce interfacial tension, and facilitate the formation of stable emulsions. atamanchemicals.com The significant hydrophobicity imparted by the stearic acid tail is a key determinant of its low Hydrophile-Lipophile Balance (HLB) value.

Hydrophile-Lipophile Balance (HLB) Theoretical Framework for Sorbitan Monostearate

The Hydrophile-Lipophile Balance (HLB) system is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. alfa-chemistry.com This value is crucial for predicting the surfactant's behavior and selecting the appropriate emulsifier for a specific application. utl.pt For sorbitan monostearate, its chemical structure results in a characteristically low HLB value, indicating its preference for the oil phase and its suitability for creating water-in-oil (W/O) emulsions. alfa-chemistry.comnih.gov

The HLB value of a non-ionic surfactant like sorbitan monostearate can be estimated using several calculative methods. The most common method, developed by Griffin, is based on the chemical composition of the molecule. utl.ptankara.edu.tr For polyhydric alcohol fatty acid esters, the formula is:

HLB = 20 * (1 - S / A)

Where:

S is the saponification number of the ester.

A is the acid number of the fatty acid. utl.pt

The saponification number is a measure of the average molecular weight of the fatty acids in the fat, while the acid number indicates the amount of free fatty acids present. This formula provides a theoretical HLB value based on the stoichiometry of the esterification reaction. pharmajournal.net Another method proposed by Griffin for non-ionic surfactants relates the HLB value to the weight percentage of the hydrophilic portion of the molecule. ankara.edu.trscientificspectator.com

While calculative methods provide a good estimate, the HLB value of sorbitan monostearate is often determined empirically. utl.pt This involves preparing a series of emulsions with a specific oil and varying the HLB of the emulsifier blend. The stability of these emulsions is then observed, and the HLB value that results in the most stable emulsion is considered the "required HLB" for that oil. researchgate.net

The water solubility of a surfactant can also serve as a guide to its HLB value. Surfactants with low HLB values, like sorbitan monostearate, typically exhibit poor dispersibility in water. researchgate.net

Table 1: Water Solubility and Corresponding HLB Range

| Water Solubility | HLB Range |

|---|---|

| No dispersibility in water | 1-4 |

| Poor dispersibility | 3-6 |

| Milky dispersion after vigorous agitation | 6-8 |

| Stable milky dispersion | 8-10 |

| Translucent to clear dispersion | 10-13 |

This table is based on data from research on the determination of Hydrophilic-Lipophilic Balance values. researchgate.net

Sorbitan monostearate, with a reported HLB value of 4.7, falls into the "poor dispersibility" category. researchgate.netalfa-chemistry.com

The HLB value of sorbitan monostearate is directly linked to its performance at the interface between immiscible liquids, such as oil and water. columbia.edu As a low HLB emulsifier, it is more soluble in the oil phase than in the water phase. mdpi.com This preferential solubility dictates its orientation at the interface, with the stearic acid tail anchored in the oil phase and the sorbitan head in the water phase.

This arrangement leads to a reduction in the interfacial tension between the oil and water phases. rsc.org By lowering this tension, sorbitan monostearate facilitates the dispersion of one liquid into the other, leading to the formation of an emulsion. columbia.edu The low HLB value of sorbitan monostearate (typically around 4.7) makes it particularly effective at stabilizing water-in-oil (W/O) emulsions, where water droplets are dispersed within a continuous oil phase. alfa-chemistry.com The stability of the emulsion is often optimal when the HLB of the emulsifier matches the required HLB of the oil phase. rsc.org

Crystallization Behavior and Polymorphism of Sorbitan Monostearate

When incorporated into oleogels or fat-based systems, sorbitan monostearate can influence the crystallization behavior and polymorphism of the lipid matrix. nih.gov The addition of sorbitan monostearate can affect the nucleation and growth of fat crystals. researchgate.net

Research on oleogels containing sorbitan monostearate has shown that it can co-crystallize with other lipid molecules, such as waxes, which can enhance crystal growth and increase the density and size of the wax crystals. nih.gov The presence of sorbitan monostearate can also impact the polymorphic form of the crystallized fat. Polymorphism refers to the ability of a substance to exist in multiple crystalline forms, which can have different melting points and stabilities. For instance, in some systems, sorbitan monostearate has been associated with the presence of the β' polymorph, which is a desirable form in many food products due to its smooth texture. nih.gov The concentration of sorbitan monostearate can also tailor the crystallization rate of the system in a concentration-dependent manner. sci-hub.se

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Sorbitan monostearate |

| Sorbitol |

| Stearic acid |

| 1,4-anhydrosorbitol |

| 1,5-anhydrosorbitol |

| Isosorbide |

| Palmitic acid |

| Sorbitan tristearate |

| Sorbitan monolaurate |

| Sorbitan monooleate |

| Sorbitan monopalmitate |

| Tween 80 |

| Span 80 |

| Span 20 |

Mechanism of Interfacial Tension Reduction by Sorbitan Monostearate at Oil-Water Interfaces

Sorbitan monostearate is produced through the esterification of sorbitol with stearic acid. huanachemical.com This process yields an amphiphilic molecule with a hydrophilic sorbitol head and a lipophilic (hydrophobic) stearic acid tail. huanachemical.com When introduced into an oil-water system, sorbitan monostearate molecules preferentially migrate to the interface between the two immiscible phases.

At the interface, the molecules orient themselves with the hydrophilic sorbitol head group in the aqueous phase and the long C18 fatty acid tail in the oil phase. huanachemical.com This adsorption at the oil-water interface forms an interfacial film that reduces the interfacial tension. nih.gov By positioning themselves between the oil and water molecules, the surfactant molecules disrupt the cohesive energy at the interface, making it easier to disperse one liquid within the other in the form of droplets. The formation of this interfacial membrane provides a protective barrier around the dispersed phase droplets, which is crucial for the stability of the emulsion. nih.gov

The effectiveness of sorbitan monostearate in reducing interfacial tension is influenced by the nature of the oil phase. Research has shown that as the hydrocarbon chain length of the oil phase increases, the interfacial tension at the critical micelle concentration (γcmc) also tends to increase. pnl.ac.idnih.gov This indicates that the interaction between the surfactant and the oil phase plays a significant role in the extent of interfacial tension reduction.

A study by A. Z. M. Badrul Alam, et al., quantified the interfacial tension of various sorbitan esters, including sorbitan monostearate (Span 60), at the interface between water and different straight-chain hydrocarbons. The findings from this research provide insight into the efficiency of sorbitan monostearate in reducing interfacial tension in various non-polar environments.

| Oil Phase (Hydrocarbon) | Interfacial Tension at CMC (γcmc) in mN/m |

|---|---|

| Pentane | 4.5 |

| Hexane | 5.4 |

| Heptane | 6.2 |

| Octane | 7.1 |

| Decane | 8.6 |

| Dodecane | 9.9 |

Formation and Stabilization Dynamics of Emulsion Systems with Sorbitan Monostearate

The ability of sorbitan monostearate to form and stabilize emulsions is directly related to its molecular structure and its influence on the interfacial properties of the system.

The type of emulsion that a surfactant will tend to stabilize is largely predicted by the Hydrophile-Lipophile Balance (HLB) system. The HLB value is an indicator of the relative balance between the hydrophilic and lipophilic portions of the surfactant molecule. researchgate.net Emulsifiers with low HLB values (typically 3-6) are more soluble in oil and tend to promote the formation of water-in-oil (W/O) emulsions. Conversely, emulsifiers with high HLB values (8-18) are more water-soluble and favor the formation of oil-in-water (O/W) emulsions. researchgate.net

Sorbitan monostearate has a low HLB value, consistently reported as 4.7. romanpub.commdpi.comstifar.ac.idrsc.orgnih.gov This lipophilic character makes it particularly effective for stabilizing W/O emulsions, where it forms a stable film around dispersed water droplets within a continuous oil phase. huanachemical.com However, it is also frequently used in the formulation of O/W emulsions, but almost always in combination with a high HLB emulsifier. pnl.ac.id

The droplet size in an emulsion is a critical parameter affecting its stability and physical properties. In systems containing sorbitan monostearate, the droplet size can be influenced by processing conditions and the presence of co-emulsifiers. Research on nanoemulsions formulated with a combination of sorbitan monostearate and polysorbate 80 reported droplet sizes in the range of 206 to 253 nm. shreechem.in Generally, the droplet size distribution in emulsions is expected to be log-normal, resulting from the random breakup of droplets during the emulsification process. uva.nl

| Emulsifier System | Reported Droplet Size Range (nm) |

|---|---|

| Sorbitan monostearate - Polysorbate 80 | 206 - 253 |

Sorbitan monostearate enhances emulsion stability through several mechanisms that counteract common destabilization processes:

Coalescence: This is the process where dispersed droplets merge to form larger ones, eventually leading to phase separation. Sorbitan monostearate mitigates coalescence by forming a strong, protective interfacial film around the droplets. nih.gov This film acts as a mechanical barrier, preventing direct contact and fusion of the droplets.

Creaming and Sedimentation: These are gravitational separation phenomena where droplets move upwards (creaming) or downwards (sedimentation) depending on the density difference between the dispersed and continuous phases. Sorbitan monostearate can increase the viscosity of the continuous phase, particularly in W/O emulsions where it can form a gel-like network. shreechem.in This increased viscosity impedes the movement of droplets, thereby reducing the rates of creaming and sedimentation.

Flocculation: This involves the aggregation of droplets into clusters without the rupture of the interfacial film. As a non-ionic surfactant, sorbitan monostearate does not introduce electrostatic charges to the droplet surfaces. This lack of charge minimizes electrostatic interactions between droplets, which can be a driving force for flocculation in systems with ionic emulsifiers. The steric hindrance provided by the sorbitan head groups at the interface also helps to keep droplets separated.

Interactions with Co-emulsifiers and Biopolymers

The performance of sorbitan monostearate as an emulsifier is often enhanced through synergistic interactions with other surface-active molecules.

A significant synergistic effect is observed when sorbitan monostearate is combined with polyoxyethylene sorbitan esters, commonly known as polysorbates (e.g., Polysorbate 60, Polysorbate 80). researchgate.net This synergy is a cornerstone of emulsion formulation and is well-explained by the HLB system.

Polysorbates are hydrophilic, high HLB emulsifiers. stifar.ac.id By blending a low HLB emulsifier like sorbitan monostearate with a high HLB polysorbate, a formulator can achieve an effective HLB value that is tailored to the specific requirements of the oil phase being emulsified. This allows for the creation of highly stable O/W emulsions that would not be possible with either emulsifier alone. rsc.org The combination of the lipophilic sorbitan monostearate and the hydrophilic polysorbate creates a more densely packed and stable interfacial film at the oil-water interface. This "meshing" of molecules at the interface enhances the emulsion's resistance to coalescence and other forms of instability. mdpi.com

Environmental Fate and Degradation Pathways of Sorbitan Monostearate

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Sorbitan (B8754009) monostearate is expected to undergo biodegradation in both aquatic and terrestrial environments. The primary mechanism of degradation is aerobic biodegradation, where microorganisms utilize the substance as a source of carbon. While specific data for sorbitan monostearate is limited, studies on structurally similar sorbitan esters, such as sorbitan monolaurate and sorbitan monooleate, indicate that these compounds undergo moderate biodegradation epa.gov. Ready biodegradability tests, such as those following OECD Guideline 301, have been conducted on related sorbitan esters, providing insight into the likely environmental persistence of sorbitan monostearate. These tests show a significant reduction in the parent compound over a 28-day period, suggesting that sorbitan monostearate is not expected to persist in the environment epa.gov.

The biodegradation process involves the enzymatic breakdown of the ester bond, releasing sorbitan and stearic acid, which are then further metabolized by microorganisms. The rate and extent of biodegradation can be influenced by various environmental factors, including temperature, pH, microbial population, and the presence of other organic matter.

| Compound | Test Type | Duration | Biodegradation Percentage | Environment |

|---|---|---|---|---|

| Sorbitan Monolaurate | Ready Biodegradability (OECD 301) | 28 days | 60-83% | Aquatic |

| Sorbitan Monooleate | Ready Biodegradability (OECD 301) | 28 days | 60-83% | Aquatic |

Metabolic Hydrolysis and Excretion of Sorbitan and Fatty Acid Moieties in Environmental Systems

In environmental systems, the initial and most significant metabolic step for sorbitan monostearate is the hydrolysis of the ester linkage. This process is analogous to the metabolic breakdown observed in biological systems, such as in rats, where the compound is cleaved into its constituent sorbitan and fatty acid moieties epa.govnih.govnih.goveuropa.eu.

Upon hydrolysis, two main components are formed:

Sorbitan moiety: This polyol portion, consisting of anhydrides of sorbitol, is water-soluble and is expected to be readily biodegradable by a wide range of microorganisms in the environment. It can be further broken down into smaller molecules and ultimately mineralized to carbon dioxide and water.

Stearic acid moiety: As a common fatty acid, stearic acid is readily metabolized by a wide variety of organisms through beta-oxidation and enters the natural carbon cycle.

Toxicokinetic studies in rats have shown that after oral administration, sorbitan monostearate can be hydrolyzed to its fatty acid and sorbitol anhydride (B1165640) components, which are then absorbed and either excreted in the urine, exhaled as carbon dioxide, or excreted intact in the feces nih.goveuropa.eu. This metabolic pathway in mammals provides a strong indication of how the compound is likely to be processed by microorganisms in the environment, which possess similar enzymatic capabilities for ester hydrolysis and fatty acid metabolism.

Ecotoxicological Considerations in Environmental Risk Assessment of Sorbitan Monostearate

The ecotoxicological profile of sorbitan monostearate and other sorbitan esters suggests a low potential for adverse effects on aquatic and terrestrial organisms. This is largely due to their ready biodegradability and the low toxicity of their hydrolysis products, sorbitan and stearic acid, which are common biological molecules.

Aquatic toxicity data for related sorbitan esters indicate that these substances are not acutely toxic to aquatic organisms epa.gov. In many cases, the toxicity threshold is above the water solubility of the compound, meaning that it is unlikely for concentrations to reach levels that would be harmful to aquatic life in the environment epa.gov. For instance, studies on ethoxylated sorbitan monostearate have shown high EC50 values for Daphnia magna, indicating low toxicity.

Based on the available data for structurally similar compounds, it is anticipated that sorbitan monostearate poses a low risk to the environment. The European Food Safety Authority (EFSA) has concluded for the related compound sorbitan monolaurate that a risk to the terrestrial and aquatic environment is unlikely nih.govresearchgate.net.

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Ethoxylated Sorbitan Monostearate | Daphnia magna (Water Flea) | 48h EC50 (Immobilisation) | >13 | ECHA |

| Ethoxylated Sorbitan Monostearate | Daphnia magna (Water Flea) | 48h EC50 (Immobilisation) | 19 | ECHA |

| Sorbitan Esters (general) | Aquatic Organisms | Acute Toxicity | Toxicity above water solubility | US EPA |

Q & A

Basic: What is the standard synthetic pathway for sorbitan monostearate, and how does reaction temperature influence esterification efficiency?

Sorbitan monostearate is synthesized via esterification of sorbitol and stearic acid under alkaline catalysis. The reaction occurs between 180–280°C , with temperature critically affecting the degree of esterification. Higher temperatures accelerate reaction kinetics but may degrade sorbitol into byproducts like isosorbide, reducing yield. Lower temperatures (<200°C) favor monoester formation but prolong reaction time. Optimal conditions balance purity and efficiency, typically requiring inert atmospheres to prevent oxidation .

Advanced: How does sorbitan monostearate concentration modulate drug release kinetics in melt granulation formulations?

In melt granulation, sorbitan monostearate acts as a hydrophobic matrix former. Increasing its concentration (e.g., from 5% to 20% w/w) reduces burst release by enhancing drug crystal coating, as shown in metformin hydrochloride studies. For example, formulations with 20% sorbitan monostearate exhibited <10% burst release versus 35% in controls, attributed to reduced water penetration into the matrix. However, excessive concentrations (>25%) impede complete drug release due to poor matrix erosion in aqueous media (pH 6.8). Factorial designs (e.g., 3² DOE) are recommended to optimize granulating agent ratios .

Basic: What analytical techniques validate sorbitan monostearate purity and structural integrity in pharmaceutical formulations?

Key methods include:

- FTIR Spectroscopy : Peaks at 1730 cm⁻¹ (ester C=O stretch) and 3400 cm⁻¹ (sorbitol hydroxyl groups) confirm esterification .

- HPLC-ELSD : Quantifies free stearic acid (<1% w/w) to assess incomplete esterification .

- DSC : Melting endotherm at 52–56°C verifies crystalline consistency .

Advanced: How do conflicting biodegradation data for sorbitan monostearate inform environmental risk assessments?

Biodegradation studies report ≥75% degradation in 28 days (OECD 301C), classifying it as "low persistence" (log Kow ~4.7). However, freshwater ecotoxicity data show a NOEC of 0.66 ppm in Daphnia magna, indicating acute sensitivity. Researchers must reconcile rapid biodegradation with aquatic toxicity thresholds by contextualizing test conditions (e.g., microbial consortia diversity, temperature). Lifecycle assessments (LCAs) should prioritize scenarios with incomplete degradation in stagnant water systems .

Basic: What role does sorbitan monostearate play in stabilizing oil-water emulsions, and how is this quantified experimentally?

As a low-HLB surfactant (4.7 ), sorbitan monostearate stabilizes water-in-oil emulsions (e.g., in cosmetics). Emulsion stability is assessed via:

- Centrifugation Tests : Phase separation <5% after 5,000 rpm for 30 minutes.

- Zeta Potential : Values >|±30 mV| indicate electrostatic stabilization.

- Rheology : Shear-thinning behavior (n<1 in Power Law model) confirms structural integrity .

Advanced: What mechanistic insights explain sorbitan monostearate’s dual role as a dispersant and antistatic agent in polymer processing?

In acrylic fibers, sorbitan monostearate reduces static charge by forming a hydrophobic surface layer (contact angle >90°), limiting electron transfer. Concurrently, its alkyl chains disrupt van der Waals interactions between polymer chains, lowering melt viscosity by ~20% (measured via capillary rheometry). Confocal microscopy reveals micellar structures (10–50 nm) at fiber interfaces, enhancing dispersibility of pigments like TiO₂ .

Basic: What toxicological endpoints are critical for evaluating sorbitan monostearate safety in biomedical applications?

Key endpoints include:

- Acute Oral Toxicity : LD₅₀ >5,000 mg/kg (OECD 423) in rats.

- Dermal Irritation : Mild erythema (score 1.2/4) in rabbit models (OECD 404).

- Genotoxicity : Negative Ames test (≤1 revertant/plate) .

Advanced: How does sorbitan monostearate interact with phospholipid bilayers in drug permeability assays?

In vitro permeability studies (e.g., Caco-2 monolayers) show sorbitan monostearate enhances metformin permeability (Papp 8.2×10⁻⁶ cm/s vs. 2.1×10⁻⁶ cm/s control) by fluidizing membrane lipids. Fluorescence anisotropy assays confirm a 15% decrease in membrane rigidity at 0.1% w/v concentration. However, synergistic effects with bile salts (e.g., sodium taurocholate) may overestimate in vivo relevance, necessitating dual-channel perfusion models .

Basic: What regulatory guidelines govern sorbitan monostearate use in food and pharmaceuticals?

- FDA : GRAS Notice 522 for emulsification (21 CFR 184.1505).

- EFSA : ADI 0–25 mg/kg bodyweight (EFSA-Q-2003-022).

- USP-NF : Monograph requires ≤2% free sorbitol (UV-Vis at 410 nm) .

Advanced: How do polymorphic transitions of sorbitan monostearate affect its performance in solid lipid nanoparticles (SLNs)?

Sorbitan monostearate SLNs undergo β’→β polymorphic shifts during storage, increasing particle size from 120 nm to 250 nm (DLS data). Stabilization strategies include:

- Cryoprotectants : Trehalose (5% w/v) reduces aggregation (PDI <0.2).

- High-Pressure Homogenization : 1,500 bar for 3 cycles retains α-polymorph (XRD 2θ = 21.3°) for >6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.